molecular formula C13H28Si B14389941 Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane CAS No. 89811-56-3

Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane

Cat. No.: B14389941
CAS No.: 89811-56-3
M. Wt: 212.45 g/mol
InChI Key: HFCSNWPFQHPEQK-UHFFFAOYSA-N
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Description

Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethyl group and a 3,4,5-trimethylhept-6-en-1-yl group. This compound is part of a broader class of silanes, which are widely used in various chemical applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane typically involves the hydrosilylation of alkenes with silanes. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows:

Alkene+SilaneCatalystOrganosilane\text{Alkene} + \text{Silane} \xrightarrow{\text{Catalyst}} \text{Organosilane} Alkene+SilaneCatalyst​Organosilane

In this case, the alkene is 3,4,5-trimethylhept-6-ene, and the silane is trimethylsilane. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures, and in the presence of a solvent such as toluene or hexane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity catalysts and solvents is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

    Reduction: The compound can act as a reducing agent in certain reactions.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides and alkoxides are commonly used.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Corresponding reduced silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, where the silicon atom forms a bond with a carbon atom in an alkene or alkyne. This process is typically catalyzed by transition metals, which facilitate the formation of the silicon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar structure but lacks the 3,4,5-trimethylhept-6-en-1-yl group.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.

Uniqueness

Trimethyl(3,4,5-trimethylhept-6-en-1-yl)silane is unique due to the presence of the 3,4,5-trimethylhept-6-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in organic synthesis and material science.

Properties

CAS No.

89811-56-3

Molecular Formula

C13H28Si

Molecular Weight

212.45 g/mol

IUPAC Name

trimethyl(3,4,5-trimethylhept-6-enyl)silane

InChI

InChI=1S/C13H28Si/c1-8-11(2)13(4)12(3)9-10-14(5,6)7/h8,11-13H,1,9-10H2,2-7H3

InChI Key

HFCSNWPFQHPEQK-UHFFFAOYSA-N

Canonical SMILES

CC(CC[Si](C)(C)C)C(C)C(C)C=C

Origin of Product

United States

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